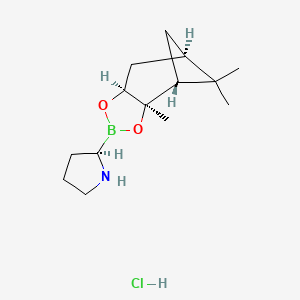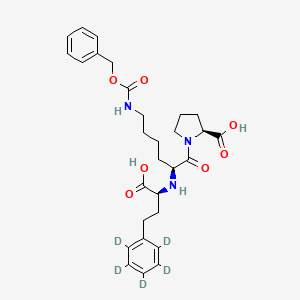![molecular formula C9H6N2O B588241 2H-[1,2]Oxazolo[3,4,5-de]quinoline CAS No. 130201-75-1](/img/structure/B588241.png)
2H-[1,2]Oxazolo[3,4,5-de]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-[1,2]Oxazolo[3,4,5-de]quinoline is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,2]Oxazolo[3,4,5-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxyquinoline derivatives with hydroxylamine hydrochloride in the presence of a base, such as pyridine, under reflux conditions . This reaction facilitates the formation of the oxazole ring fused to the quinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2H-[1,2]Oxazolo[3,4,5-de]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2H-[1,2]Oxazolo[3,4,5-de]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2H-[1,2]Oxazolo[3,4,5-de]quinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways. For instance, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole Derivatives: Compounds like 1,3-oxazole and 1,2,4-oxadiazole share structural similarities and biological activities.
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones are structurally related and exhibit similar chemical behaviors.
Uniqueness
2H-[1,2]Oxazolo[3,4,5-de]quinoline is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials.
Eigenschaften
IUPAC Name |
2-oxa-3,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-2-6-9-7(4-5-10-6)11-12-8(9)3-1/h1-5,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUKGDVLLQSVLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC3=C2C(=C1)ON3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667789 |
Source


|
| Record name | 2H-[1,2]Oxazolo[3,4,5-de]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130201-75-1 |
Source


|
| Record name | 2H-[1,2]Oxazolo[3,4,5-de]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/new.no-structure.jpg)


![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

